Dimethyl methoxymalonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Malonate Derivatives:

DMM readily undergoes decarboxylation, a process where it loses a carboxyl group (CO₂). This conversion transforms DMM into dimethyl malonate, a valuable intermediate in organic synthesis. Dimethyl malonate serves as a versatile building block for the synthesis of various complex molecules, including:

- Fatty acids: These are essential components of biological membranes and play crucial roles in energy storage and metabolism. Researchers employ DMM to synthesize specific fatty acids for studying their functions and potential applications in various fields [].

- Pharmaceuticals: DMM can contribute to the synthesis of specific drug molecules with targeted therapeutic properties. This opens up avenues for exploring novel drug candidates for various diseases [].

- Natural products: DMM can be utilized to synthesize complex natural products with potential applications in medicine, agriculture, and material science. This allows researchers to study the properties and functions of these natural products and potentially develop new applications for them [].

Michael Addition Reactions:

DMM possesses a reactive methylene group (CH₂ group adjacent to a carbonyl group, C=O). This feature makes it a suitable substrate for Michael addition reactions, a fundamental type of organic reaction widely used in synthesis. In Michael addition, DMM acts as a nucleophile, attacking electron-deficient Michael acceptors to form new carbon-carbon bonds. This reaction allows researchers to:

- Functionalize organic molecules: By incorporating various functional groups through Michael addition with DMM, researchers can tailor the properties of organic molecules for specific applications in various fields.

- Construct complex molecules: Michael addition with DMM can be employed as a step in the synthesis of more complex molecules with desired functionalities, contributing to the development of new materials, pharmaceuticals, and other products.

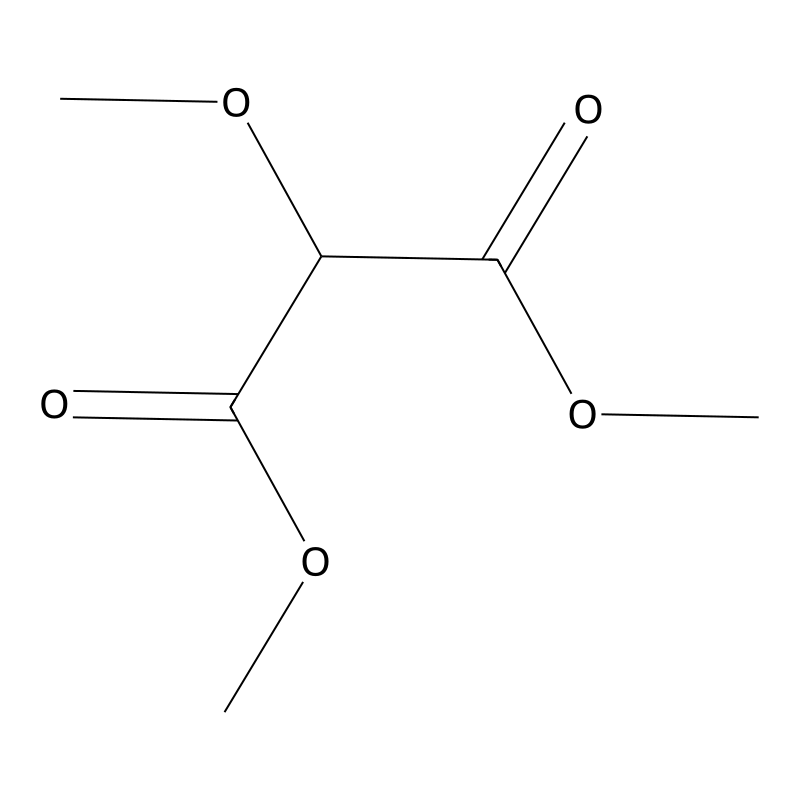

Dimethyl methoxymalonate is an organic compound with the molecular formula C6H10O5 and a molecular weight of approximately 162.14 g/mol. It appears as a clear, colorless to pale yellow liquid and is known for its mild odor. The compound is primarily utilized as a reagent in various chemical syntheses, particularly in the production of more complex organic molecules. Its structure consists of two methoxy groups attached to a malonate framework, which contributes to its reactivity and versatility in organic synthesis .

- Substitution Reactions: The compound can undergo nucleophilic substitution, where nucleophiles attack the carbon atoms bonded to the methoxy groups.

- Condensation Reactions: It can react with other carboxylic acid derivatives to form larger molecules through condensation.

- Multicomponent Reactions: Notably, dimethyl methoxymalonate has been utilized in one-pot multicomponent reactions with dialkyl acetylenedicarboxylates and N-nucleophiles to synthesize 2H-pyridinyl-2-butenedioates in aqueous media .

These reactions highlight the compound's utility in synthesizing various chemical entities, making it a valuable reagent in organic chemistry.

While specific biological activity data on dimethyl methoxymalonate is limited, it has been noted for its potential irritant effects. Safety data indicate that it can cause skin irritation (H315) and serious eye irritation (H319) upon contact . Further studies are required to explore any pharmacological properties or therapeutic applications that may arise from its chemical structure.

Several methods exist for synthesizing dimethyl methoxymalonate:

- From Dimethyl Malonate: A common route involves the reaction of dimethyl malonate with methanol in the presence of an acid catalyst.

- Transesterification: This method includes reacting dimethyl malonate with methanol under reflux conditions.

- Multicomponent Reactions: As mentioned earlier, it can be synthesized via multicomponent reactions involving various nucleophiles and acetylenic compounds .

These synthetic routes allow for flexibility in producing dimethyl methoxymalonate depending on available starting materials and desired reaction conditions.

Dimethyl methoxymalonate's unique methoxy groups enhance its reactivity compared to similar compounds, allowing for diverse synthetic pathways that are not available with simpler malonates. This makes it particularly valuable in advanced organic synthesis applications.

The most established approach for synthesizing dimethyl methoxymalonate involves the modification of dimethyl malonate as the starting material. Dimethyl malonate serves as an excellent precursor due to its readily available active methylene group, which can undergo various substitution reactions to introduce the methoxy functionality. Traditional synthetic routes typically employ nucleophilic substitution mechanisms where the methylene carbon of dimethyl malonate is deprotonated under basic conditions, followed by reaction with methoxy-containing electrophiles.

The classical preparation method utilizes dimethyl malonate in combination with methoxy-introducing reagents under controlled conditions. This approach benefits from the well-established chemistry of malonate esters, which have been extensively studied in the context of malonic ester synthesis. The reaction typically proceeds through enolate formation, where the acidic hydrogen between the two carbonyl groups is removed by a suitable base, creating a stabilized carbanion that can readily attack electrophilic methoxy sources.

One significant advantage of starting from dimethyl malonate lies in the predictable reactivity patterns and the availability of extensive literature precedent for similar transformations. The compound dimethyl malonate itself can be synthesized from dimethoxymethane and carbon monoxide according to the reaction: H₂C(OCH₃)₂ + 2 CO → CH₂(CO₂CH₃)₂. This established synthetic pathway provides a reliable foundation for subsequent methoxy group introduction.

However, traditional routes often encounter selectivity challenges, particularly in controlling the site of methoxy group introduction and preventing over-alkylation reactions. The presence of two equivalent ester groups in dimethyl malonate can lead to competing reaction pathways, necessitating careful optimization of reaction conditions including temperature, solvent choice, and reagent stoichiometry.

Dimethyl methoxymalonate exhibits specific thermodynamic characteristics that define its stability under various conditions. The compound demonstrates a standard enthalpy of formation (ΔfH°) of -794.27 kJ/mol, indicating significant thermodynamic stability in its formation from constituent elements [1]. This negative value suggests that the compound is energetically favorable relative to its constituent elements.

The critical temperature of dimethyl methoxymalonate is 701.91 K (428.76°C), with a corresponding critical pressure of 3415.86 kPa and critical volume of 0.431 m³/kmol [1]. These critical parameters define the thermodynamic boundaries beyond which the compound cannot exist as a liquid regardless of applied pressure.

The enthalpy of vaporization (ΔvapH°) is 49.28 kJ/mol, representing the energy required to convert the liquid phase to vapor at standard conditions [1]. This value indicates moderate intermolecular forces within the liquid state. The enthalpy of fusion (ΔfusH°) is 14.54 kJ/mol, reflecting the energy required for the solid-to-liquid phase transition [1].

| Thermodynamic Parameter | Value | Unit | Source |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°) | -794.27 | kJ/mol | Joback Calculated Property [1] |

| Enthalpy of Vaporization (ΔvapH°) | 49.28 | kJ/mol | Joback Calculated Property [1] |

| Enthalpy of Fusion (ΔfusH°) | 14.54 | kJ/mol | Joback Calculated Property [1] |

| Critical Temperature (Tc) | 701.91 | K | Joback Calculated Property [1] |

| Critical Pressure (Pc) | 3415.86 | kPa | Joback Calculated Property [1] |

| Critical Volume (Vc) | 0.431 | m³/kmol | Joback Calculated Property [1] |

Solubility Behavior in Organic Solvents

The solubility characteristics of dimethyl methoxymalonate in organic solvents are governed by its molecular structure and polarity. The compound possesses three ester functional groups and one methoxy group, contributing to its moderate polarity and hydrogen bonding capabilities.

Dimethyl methoxymalonate demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents provide optimal solvation through dipole-dipole interactions and hydrogen bonding with the ester carbonyl groups [2] [3]. The compound's solubility profile is similar to other dialkyl malonate derivatives, which exhibit significant solubility in polar organic media [4].

The partition coefficient (log P oct/wat) is -0.653, indicating moderate hydrophilicity and preference for aqueous over octanol phases [1]. This negative value suggests that dimethyl methoxymalonate has limited solubility in non-polar hydrophobic solvents but demonstrates good miscibility with polar organic solvents.

The solubility behavior is further enhanced by the presence of the methoxy substituent, which provides additional hydrogen bonding sites compared to unsubstituted malonate esters . This structural feature contributes to broader solubility in organic solvents containing hydroxyl or carbonyl functional groups.

Acid Dissociation Constants (pKa) Determination

The acid dissociation behavior of dimethyl methoxymalonate is characterized by its predicted pKa value of 13.05 ± 0.46 [6]. This relatively high pKa value indicates that the compound exhibits very weak acidic properties under normal conditions.

The high pKa value is attributed to the presence of the methoxy group at the α-position relative to the malonate framework. The electron-donating nature of the methoxy group stabilizes the conjugate base through resonance effects, thereby reducing the acidity of the α-hydrogen [6]. This contrasts with unsubstituted malonate esters, which typically exhibit lower pKa values due to the absence of electron-donating substituents.

The dissociation constant determination reveals that dimethyl methoxymalonate remains largely protonated under physiological pH conditions (pH 7.4). The compound would require highly alkaline conditions (pH > 12) to achieve significant deprotonation, making it effectively neutral under most experimental and application conditions.

| Parameter | Value | Uncertainty | Source |

|---|---|---|---|

| Predicted pKa | 13.05 | ±0.46 | ChemicalBook [6] |

| Dissociation Behavior | Very weak acid | - | Predicted [6] |

Phase Transition Characteristics (Melting/Boiling Points)

Dimethyl methoxymalonate exhibits well-defined phase transition characteristics that are critical for its handling and application. The compound demonstrates a melting point of 11-12°C, indicating that it exists as a liquid at room temperature [7] [6] [8] [9].

The boiling point is 96-97°C at 8.3 mmHg (reduced pressure), which corresponds to approximately 238-240°C at atmospheric pressure [7] [6] [9]. This relatively low boiling point under reduced pressure facilitates purification through distillation without thermal decomposition.

The flash point is 105-107°C, representing the minimum temperature at which the compound can form ignitable vapor concentrations in air [6] [8]. This safety parameter is crucial for handling and storage protocols.

The compound exhibits a refractive index of 1.4225-1.4245, which is characteristic of organic esters with moderate molecular weight [6]. The density is 1.18 g/cm³, indicating that the compound is denser than water but less dense than many halogenated organic solvents [7] [6].

| Phase Transition Parameter | Value | Unit | Source |

|---|---|---|---|

| Melting Point | 11-12 | °C | Multiple sources [7] [6] [9] |

| Boiling Point (reduced pressure) | 96-97 | °C at 8.3 mmHg | Multiple sources [7] [6] [9] |

| Flash Point | 105-107 | °C | Multiple sources [6] [8] |

| Density | 1.18 | g/cm³ | Multiple sources [7] [6] |

| Refractive Index | 1.4225-1.4245 | - | ChemicalBook [6] |

The temperature-dependent properties show that dynamic viscosity decreases exponentially with increasing temperature, ranging from 0.0020172 Pa×s at 308.93 K to 0.0002085 Pa×s at 511.24 K [1]. The heat capacity increases linearly with temperature, from 258.28 J/mol×K at 511.24 K to 310.89 J/mol×K at 701.91 K [1].

| Temperature (K) | Dynamic Viscosity (Pa×s) | Heat Capacity (J/mol×K) |

|---|---|---|

| 308.93 | 0.0020172 | 258.28 |

| 342.65 | 0.0011472 | 267.81 |

| 376.37 | 0.0007218 | 277.07 |

| 410.09 | 0.0004902 | 286.03 |

| 443.80 | 0.0003530 | 294.67 |

| 477.52 | 0.0002663 | 302.96 |

| 511.24 | 0.0002085 | 310.89 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant